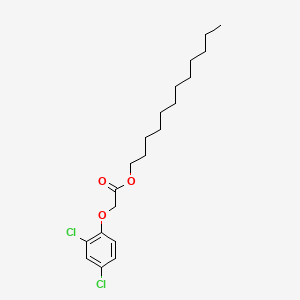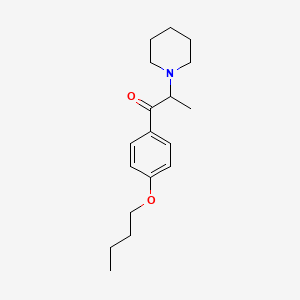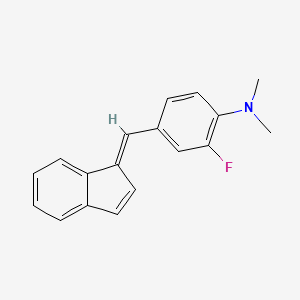
2-Fluoro-4-(1H-inden-1-ylidenemethyl)-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-(1H-inden-1-ylidenemethyl)-N,N-dimethylaniline is an organic compound that belongs to the class of anilines. This compound is characterized by the presence of a fluorine atom at the second position, an indene group at the fourth position, and two methyl groups attached to the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(1H-inden-1-ylidenemethyl)-N,N-dimethylaniline typically involves a multi-step process. One common method includes the reaction of 2-fluoroaniline with 1H-indene-1-carbaldehyde under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to maximize efficiency and minimize waste. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and controlled to ensure consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-4-(1H-inden-1-ylidenemethyl)-N,N-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where the fluorine atom or other substituents are replaced by different groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-Fluoro-4-(1H-inden-1-ylidenemethyl)-N,N-dimethylaniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects on living organisms.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: This compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-(1H-inden-1-ylidenemethyl)-N,N-dimethylaniline involves its interaction with specific molecular targets. The fluorine atom and the indene group play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoroaniline: Lacks the indene group and has different chemical properties.
4-(1H-Inden-1-ylidenemethyl)-N,N-dimethylaniline: Lacks the fluorine atom, resulting in different reactivity and applications.
N,N-Dimethylaniline: A simpler structure without the fluorine and indene groups.
Uniqueness
2-Fluoro-4-(1H-inden-1-ylidenemethyl)-N,N-dimethylaniline is unique due to the presence of both the fluorine atom and the indene group. These structural features contribute to its distinct chemical properties and reactivity, making it valuable for various scientific research applications.
Propriétés
Numéro CAS |
28220-39-5 |
|---|---|
Formule moléculaire |
C18H16FN |
Poids moléculaire |
265.3 g/mol |
Nom IUPAC |
2-fluoro-4-[(E)-inden-1-ylidenemethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C18H16FN/c1-20(2)18-10-7-13(12-17(18)19)11-15-9-8-14-5-3-4-6-16(14)15/h3-12H,1-2H3/b15-11+ |
Clé InChI |
YACXNWMNSRGMFV-RVDMUPIBSA-N |
SMILES isomérique |
CN(C)C1=C(C=C(C=C1)/C=C/2\C=CC3=CC=CC=C32)F |
SMILES canonique |
CN(C)C1=C(C=C(C=C1)C=C2C=CC3=CC=CC=C32)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-Isopropylidenebis[4-(3,5,5-trimethylhexyl)phenol]](/img/structure/B12668878.png)
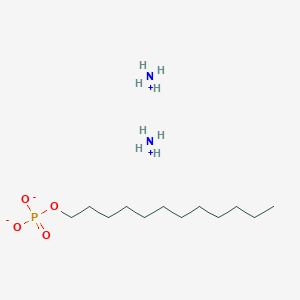
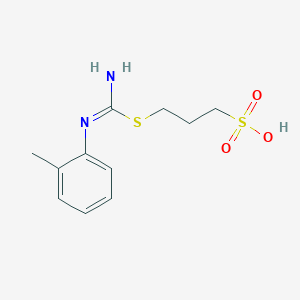
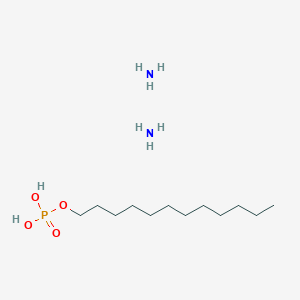
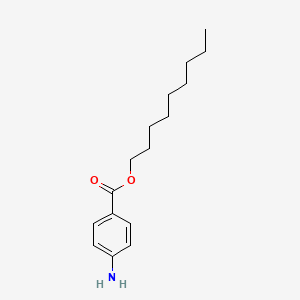

![2-Chloro-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene](/img/structure/B12668916.png)
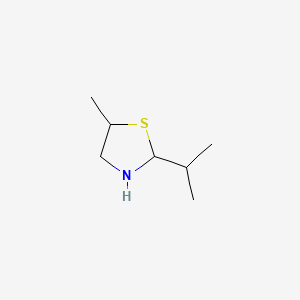
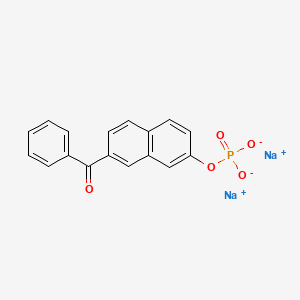
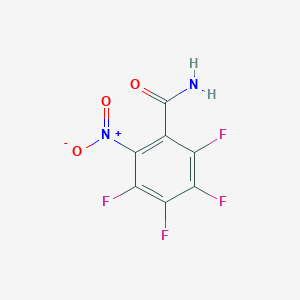
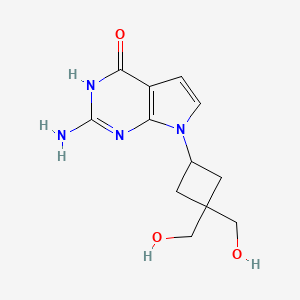
![2-[2-(Dimethylamino)isopropyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12668965.png)
